2-(Difluoromethyl)-5-phenylpyrimidine
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Overview
Description
2-(Difluoromethyl)-5-phenylpyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a phenyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-phenylpyrimidine typically involves the difluoromethylation of pyrimidine derivatives. One common method is the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts or radical initiators. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Methyl-substituted pyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)-5-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-phenylpyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and enhance the binding affinity of the compound to enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
2-(Trifluoromethyl)-5-phenylpyrimidine: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
2-(Difluoromethyl)-4-phenylpyrimidine: Similar structure but with the phenyl group at the 4-position instead of the 5-position.
Uniqueness: 2-(Difluoromethyl)-5-phenylpyrimidine is unique due to the presence of the difluoromethyl group at the 2-position and the phenyl group at the 5-position. This specific arrangement can influence the compound’s chemical reactivity and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8F2N2 |
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Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-phenylpyrimidine |
InChI |
InChI=1S/C11H8F2N2/c12-10(13)11-14-6-9(7-15-11)8-4-2-1-3-5-8/h1-7,10H |
InChI Key |
IZXXEPSGASZCMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)C(F)F |
Origin of Product |
United States |
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